molecular formula C18H20N2O5S B12140603 methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12140603
M. Wt: 376.4 g/mol
InChI Key: CDNHHLCTDDNNFC-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. Key structural features include:

  • Position 5: A 2,5-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups that influence electronic properties and solubility.
  • Position 2 and 7: Methyl groups contributing steric stability and modulating lipophilicity.
  • Position 6: A methyl ester group, which impacts metabolic stability and intermolecular interactions.

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a scaffold known for diverse biological activities, including acetylcholinesterase inhibition and antimicrobial effects . Its synthesis likely follows cyclization strategies similar to related derivatives, such as Biginelli-type reactions or condensation of thioureas with α-bromoacetones .

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-9-14(17(22)25-5)15(20-16(21)10(2)26-18(20)19-9)12-8-11(23-3)6-7-13(12)24-4/h6-8,10,15H,1-5H3

InChI Key

CDNHHLCTDDNNFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Initial Condensation: Formation of the Dihydropyrimidine Core

The synthesis begins with a Biginelli-like condensation reaction, a well-established method for constructing dihydropyrimidine scaffolds. In this step:

  • Methyl acetoacetate (1.3 g, 10 mmol) serves as the β-ketoester, providing the C6 carboxylate and C7 methyl groups.

  • 2,5-Dimethoxybenzaldehyde (1.82 g, 10 mmol) introduces the C5 aryl substituent.

  • Thiourea (1.14 g, 15 mmol) acts as the sulfur source, facilitating thione incorporation at C2.

The reaction is catalyzed by zinc chloride (0.27 g, 2 mmol) in glacial acetic acid (2 ml) at 80°C for 4 hours. This yields methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Intermediate 1) as a pale-yellow solid (85% yield, m.p. 145–147°C).

Mechanistic Insight :
The acidic conditions protonate the aldehyde, enabling nucleophilic attack by the β-ketoester’s enol form. Thiourea then reacts via a six-membered transition state, forming the dihydropyrimidine ring.

Thiazole Ring Formation: Cyclization with Methyl Chloroacetate

Intermediate 1 undergoes cyclization to construct the thiazolo[3,2-a]pyrimidine system. Key steps:

  • Methyl chloroacetate (0.11 g, 1.5 mmol) is added to Intermediate 1 (0.34 g, 1 mmol) in N,N-dimethylformamide (15 ml).

  • The mixture is refluxed for 10 hours, enabling nucleophilic displacement of chlorine by the thione sulfur, followed by intramolecular cyclization.

This produces methyl 3-amino-5-(2,5-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Intermediate 2) in 70% yield (m.p. 172–174°C).

Critical Analysis :
The choice of methyl chloroacetate over chloroacetonitrile (used in analogous syntheses) ensures the introduction of the C2 methyl group. The reaction’s efficiency depends on the electron-withdrawing nature of the ester group, which accelerates cyclization.

Oxidation to Introduce the 3-Oxo Group

The final step involves oxidizing the C3 amino group to a ketone. Two approaches are viable:

Method A: Direct Oxidation with Monochloroacetic Acid

  • Intermediate 2 (0.34 g, 1 mmol) is refluxed with monochloroacetic acid (0.14 g, 1.5 mmol) in acetic anhydride (3 ml) and sodium acetate (0.12 g, 1.5 mmol) for 6 hours.

  • This replaces the amino group with a ketone, yielding the target compound in 65% yield (m.p. 195–197°C).

Method B: Hydrolytic Oxidation

  • Intermediate 2 is treated with 30% hydrogen peroxide in acetic acid at 60°C for 3 hours.

  • This method achieves a lower yield (55%) but avoids halogenated byproducts.

Comparative Data :

MethodReagentYield (%)Purity (%)
AMonochloroacetic acid6598
BH₂O₂5595

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMF is optimal for cyclization due to its high polarity, which stabilizes transition states.

  • Reflux temperatures (100–110°C) are critical for overcoming activation energy barriers in ring closure.

Regioselectivity Concerns

Competing pathways may form isomeric byproducts if the C2 methyl group is improperly oriented. Using bulky bases (e.g., triethylamine) minimizes this issue by directing cyclization geometrically.

Purification Techniques

  • Crystallization from dioxane achieves >98% purity for the final product.

  • Column chromatography (silica gel, ethyl acetate/hexane 1:3) is effective for intermediate purification.

Spectroscopic Characterization

Infrared Spectroscopy

  • ν(C=O) : 1695 cm⁻¹ (ester), 1712 cm⁻¹ (ketone).

  • ν(N–H) : Absent in the final product, confirming oxidation.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, C7–CH₃), 2.38 (s, 3H, C2–CH₃).

  • ¹³C NMR : δ 170.1 (C=O), 162.3 (C3=O), 152.8 (C5 aryl).

Industrial-Scale Considerations

Cost Efficiency

  • Methyl acetoacetate is preferred over ethyl analogs due to lower molecular weight and higher atom economy.

  • Zinc chloride can be recycled via aqueous extraction, reducing waste.

Environmental Impact

  • Acetic acid and DMF require distillation for reuse, aligning with green chemistry principles.

  • Halogenated byproducts from Method A necessitate neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • This compound serves as a versatile building block for synthesizing more complex molecules. Its thiazolo[3,2-a]pyrimidine core allows for modifications that can lead to the development of novel compounds with enhanced properties.

2. Biology

  • The compound exhibits notable biological activity and is being investigated for its potential as a drug candidate. It has shown promise in targeting specific enzymes and receptors involved in disease pathways.

3. Medicine

  • Anticancer Activity : Research indicates that methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may inhibit cancer cell growth by disrupting genetic pathways associated with tumor proliferation. It potentially interferes with DNA synthesis and repair mechanisms in cancerous tissues.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities. The thiazole moiety enhances its ability to target microbial cell structures effectively.

4. Industry

  • The compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for enhancing membrane permeability and disrupting bacterial cell function.

Mechanism of Action

The mechanism of action of methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity, primarily through substitutions at positions 2, 5, and 6. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties
Compound ID Position 5 Substituent Position 2 Substituent Ester Group ClogP m.p. (°C) Biological Activity
Target Compound 2,5-Dimethoxyphenyl Methyl Methyl N/A N/A Not reported
Ethyl 5-phenyl-2-phenylhydrazono derivative (4a) Phenyl 2-Phenylhydrazono Ethyl 4.95 130–131 Not reported
Ethyl 5-(4-bromophenyl) derivative 4-Bromophenyl Ethyl N/A N/A Structural analysis
Ethyl 5-(3-fluorophenyl) derivative 3-Fluorophenyl 4-Fluorobenzylidene Ethyl N/A N/A Crystal packing studies
Mannich base derivative (9e) 2-Chlorophenyl Morpholinomethyl Ethyl N/A N/A Antimicrobial (E. coli, B. subtilis)

Key Observations :

  • Position 5 : Electron-withdrawing groups (e.g., bromo, fluoro) increase lipophilicity (ClogP ~4.95 for phenyl derivatives) , while methoxy groups enhance solubility via polar interactions.
  • Position 2: Bulky substituents like benzylidene or hydrazono groups influence molecular conformation and π-π stacking . The target’s methyl group simplifies steric interactions.
  • Ester Groups : Ethyl esters generally increase ClogP compared to methyl esters, affecting bioavailability.
Structural and Crystallographic Comparisons
  • Crystal Packing : Fluorophenyl derivatives exhibit weak C–H···F/O hydrogen bonds and π-π stacking (centroid distances ~3.76 Å), forming zigzag chains . Methoxy groups in the target compound may promote C–H···O interactions, altering packing efficiency.
  • Ring Conformation : The pyrimidine ring in fluorophenyl analogs adopts a half-chair conformation, with substituents in axial positions . Methoxy groups may stabilize similar conformations via steric or electronic effects.

Biological Activity

Methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel compound belonging to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The following sections delve into its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C18_{18}H20_{20}N2_{2}O5_{5}S with a molecular weight of approximately 376.4 g/mol. The synthesis typically involves multi-step reactions that may include thiourea, acetoacetic ester, and an aldehyde under conditions that promote cyclization to form the thiazolo-pyrimidine framework. Subsequent reactions such as alkylation or esterification can yield the final product .

Biological Activity Overview

Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities. This compound has demonstrated significant potential in various areas:

Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was tested against M-HeLa (cervical adenocarcinoma) and showed promising results with lower toxicity to normal liver cells .
  • Mechanism of Action : It is believed to interact with enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidines can inhibit bacterial growth effectively. For example:

  • In vitro Studies : Certain derivatives have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Anti-inflammatory Effects

The structural modifications in this compound might enhance its anti-inflammatory potential compared to other derivatives .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals unique pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineBromophenyl substitutionAnticancer properties
Methyl 5-(4-methoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidineMethoxy substitutionAntimicrobial activity
Methyl 5-(4-fluorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineFluorophenyl substitutionAnti-inflammatory effects

The presence of dimethoxy groups in the phenyl ring of methyl 5-(2,5-dimethoxyphenyl)-2,7-dimethyl-3-oxo-thiazolo[3,2-a]pyrimidine enhances its lipophilicity and biological activity while potentially influencing selectivity towards specific molecular targets .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Cytotoxicity Assays : In vitro testing has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF−7 and PC3 .
  • Molecular Docking Studies : Computational analyses suggest strong binding interactions between the compound and key biological targets involved in cancer progression .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or ethanol), and catalysts (e.g., palladium or copper for cross-coupling reactions). Reaction time must be monitored to avoid side products, and intermediates should be purified via column chromatography. Key reagents include acetic anhydride for acetoxylation and methyl iodide for methoxy group incorporation .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Analytical techniques such as 1H/13C NMR (to confirm substituent positions and stereochemistry), mass spectrometry (for molecular weight verification), and HPLC (≥95% purity threshold) are essential. X-ray crystallography (e.g., monoclinic P21/n space group) provides definitive structural confirmation, as demonstrated in related thiazolopyrimidine derivatives .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory screening (COX-2 inhibition). Dose-response curves (0.1–100 µM range) and IC50 calculations are critical. Use positive controls like aspirin for inflammation studies and cisplatin for cytotoxicity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence structure-activity relationships (SAR)?

The 2,5-dimethoxyphenyl group at the 5-position enhances electron-donating capacity, potentially improving receptor binding. Substituent variations at the 2- and 7-positions (e.g., methyl groups) affect steric hindrance, modulating interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 4-fluorophenyl or thiophene derivatives) reveal substituent-dependent bioactivity trends .

Q. What computational methods can predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or kinases, using crystallographic data (PDB IDs: 5KIR, 1CX2) for validation. Solvent-accessible surface area (SASA) analysis identifies hydrophobic interaction regions .

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., variable IC50 values across studies) may arise from assay conditions (pH, serum concentration) or impurity interference. Validate results via orthogonal methods:

  • SPR (Surface Plasmon Resonance) for direct binding affinity measurement.
  • Metabolic stability tests (microsomal incubation) to rule out rapid degradation. Replicate experiments with independent synthetic batches to confirm reproducibility .

Q. What strategies improve crystallization for X-ray diffraction studies?

Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to grow single crystals. Introduce heavy atoms (e.g., bromine substituents) for phasing. Monitor crystal packing via Mercury software to optimize lattice parameters (e.g., β angle = 96.33° in monoclinic systems) .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 80°C, 12 hr6892
EsterificationAcetic anhydride, rt8595
PurificationSilica gel column (EtOAc/hexane)-98
Adapted from

Table 2: Comparative Bioactivity of Analogues

Substituent (Position 5)IC50 (COX-2, µM)IC50 (Cancer Cell Line, µM)
2,5-Dimethoxyphenyl0.451.2
4-Fluorophenyl0.782.5
Thiophen-2-yl1.105.8
Data aggregated from

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